molecular formula C9H13Cl2N B1452947 3-(2-Chlorophenyl)propan-1-amine hydrochloride CAS No. 879663-52-2

3-(2-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1452947
CAS No.: 879663-52-2
M. Wt: 206.11 g/mol
InChI Key: DPTRHEYYVHFJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H14ClN. It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a chlorine atom at the second position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other chemical compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential effects on biological systems.
  • Used in the study of enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications.
  • Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

Industry:

  • Used in the production of pharmaceuticals and agrochemicals.
  • Employed in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Chlorophenyl)propan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.

Major Products:

    Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropylamines.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity. The compound can modulate the release and uptake of neurotransmitters, influencing various physiological processes.

Comparison with Similar Compounds

    Phenylpropylamine: Lacks the chlorine substitution, resulting in different chemical and biological properties.

    2-Chlorophenethylamine: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.

Uniqueness:

  • The presence of the chlorine atom at the second position of the phenyl ring imparts unique chemical reactivity and biological activity to 3-(2-Chlorophenyl)propan-1-amine hydrochloride.
  • Its specific structure allows for targeted interactions with molecular receptors and enzymes, making it valuable in research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTRHEYYVHFJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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